REACTION_CXSMILES
|
[CH3:1][O:2][CH3:3].[CH2:4]([Li])CCC.[B:9]([O:14]C)([O:12]C)OC.[CH3:16][C:17]([OH:19])=O.[CH2:20]1[CH2:24][O:23][CH2:22][CH2:21]1>>[CH3:1][O:2][C:3]1[CH:4]=[CH:16][C:17]2[O:19][CH2:20][CH2:24][O:23][C:22]=2[C:21]=1[B:9]([OH:12])[OH:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
13.6 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added drop-wise
|
Type
|
TEMPERATURE
|
Details
|
After 1 h the solution was cooled to −78° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed to rt
|
Type
|
CUSTOM
|
Details
|
After 16 h the mixture was quenched by the addition of water
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
resulting mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organics were washed with saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting oil was azeotroped with toluene
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C2=C(OCCO2)C=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.72 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |